![molecular formula C8H7Cl2N3 B577902 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1275608-17-7](/img/structure/B577902.png)
2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Scientific Research Applications
Organic Synthesis
“2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine” is a compound that can be used in organic synthesis . It can serve as a building block in the synthesis of various complex organic molecules.
Biochemical Reagent
This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Pharmaceutical Intermediates
The compound is known to be a key intermediate in the preparation of active pharmaceutical ingredients . It is used in the synthesis of several drugs including but not limited to ruxolitinib, tofacitinib, oclacitinib, baricitinib, itacitinib, AZD-5363, and pevonedistat .
Pesticide Synthesis
“2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine” is a commonly used pesticide intermediate . It can be used in the synthesis of pesticides, insecticides, and herbicides .
Laboratory Reagent
In addition to its use in industrial applications, this compound can also be used as a reagent in research laboratories .
Manufacturing Process Improvement
A novel method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which uses “2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine” as an intermediate, has been developed . This method offers increased yield, less by-products, and a decrease in waste, providing ecological and economical advantages compared to previously known methods .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biochemical pathways, influencing downstream effects .
Result of Action
Pyrimidine derivatives are known to cause changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine . These factors can include pH, temperature, and the presence of other compounds.
properties
IUPAC Name |
2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3/c1-2-4-3-5-6(9)12-8(10)13-7(5)11-4/h3H,2H2,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIHJEKQJWHQEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1)N=C(N=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857305 |
Source
|
Record name | 2,4-Dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1275608-17-7 |
Source
|
Record name | 2,4-Dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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